1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c22-14-2-1-3-15(23)21(14)10-11-27(24,25)20-8-6-13(7-9-20)17-19-18-16(26-17)12-4-5-12/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKPLALFMKUQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel synthetic derivative that incorporates a piperidine ring and an oxadiazole moiety. This combination is significant due to the pharmacological potential associated with both structural components. The oxadiazole derivatives are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- A piperidine ring that contributes to various biological activities.
- A sulfonyl group which enhances the compound's reactivity and interaction with biological targets.
- A cyclopropyl substituent that may influence the compound's pharmacokinetics and dynamics.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its mechanism of action, efficacy against different biological targets, and potential therapeutic applications.
1. Anticancer Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit notable anticancer effects. For example:
- A study reported that similar oxadiazole derivatives inhibit cancer cell proliferation with IC50 values in the low micromolar range (e.g., 0.58 μM against pancreatic cancer cells) .
- The mechanism often involves the inhibition of mitochondrial function and ATP production in cancer cells, highlighting the potential of this compound as an OXPHOS inhibitor .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases .
- Urease : The synthesized derivatives have also been evaluated for urease inhibition, an important target in treating urinary tract infections .
Case Studies
Several studies have investigated the biological activity of related compounds:
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The sulfonamide group may facilitate binding to enzyme active sites, leading to inhibition of their activity.
- Cell Signaling Modulation : The compound can alter gene expression by interacting with transcription factors involved in stress response and inflammation pathways .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 1-(2-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how are intermediates characterized?
Methodology :
- Synthetic Pathways :
- Step 1 : Synthesize the oxadiazole core via cyclization of hydrazide derivatives using reagents like CS₂ under reflux with KOH (as in Scheme 1 of ).
- Step 2 : Functionalize the piperidine ring via sulfonylation. For example, react 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine with ethyl sulfonyl chloride in the presence of Na₂CO₃ to introduce the sulfonyl group .
- Step 3 : Couple the sulfonylated piperidine with piperidine-2,6-dione using a linker like ethylenediamine under Pd/C catalysis (similar to methods in ).
- Characterization :
Q. Q2. How can researchers optimize reaction yields for introducing the cyclopropyl-oxadiazole moiety?
Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2^k factorial) to screen variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. EtOH), catalyst loading (0.1–1.0 mol% Pd/C).
- Response : Reaction yield (%) measured via HPLC.
- Analysis : Use ANOVA to identify significant factors (e.g., solvent polarity has a p-value <0.05). Refine conditions using response surface methodology (RSM) .
- Case Study : achieved >80% yield for analogous oxadiazole derivatives using KOH/CS₂ in ethanol under reflux for 4–5 hours .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of the sulfonylated piperidine intermediate in coupling reactions?
Methodology :
- Computational Analysis :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps.
- Compare activation energies for sulfonylation with substituents of varying bulk (e.g., cyclopropyl vs. phenyl groups).
- Experimental Validation :
Q. Q4. How can contradictions in reported catalytic efficiencies (e.g., Pd/C vs. Cu chelates) be resolved for piperidine-dione coupling?
Methodology :
- Comparative Study :
- Root-Cause Analysis :
Q. Q5. What computational tools are effective for predicting the metabolic stability of this compound in preclinical studies?
Methodology :
- In Silico Models :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding to human serum albumin (HSA).
- Validation :
Q. Q6. How can AI-driven experimental design reduce the timeline for derivative screening?
Methodology :
- AI Workflow :
- Case Study : ICReDD’s feedback loop reduced reaction optimization from 6 months to 3 weeks by integrating quantum calculations and robotic experimentation .
Data Analysis & Contradiction Resolution
Q. Q7. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodology :
Q. Q8. What statistical methods are robust for analyzing dose-response relationships in this compound’s bioactivity assays?
Methodology :
- Dose-Response Modeling :
- Fit data to a 4-parameter logistic curve (IC₅₀, Hill slope) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Multivariate Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
